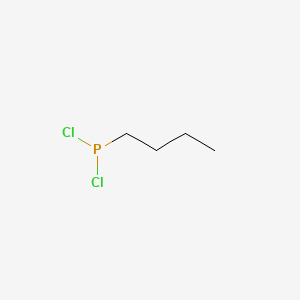

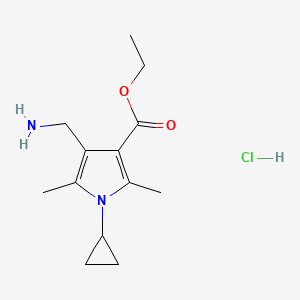

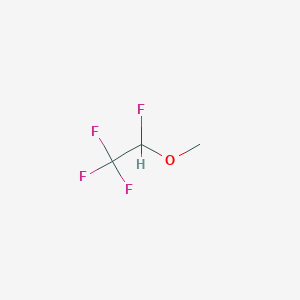

![molecular formula C10H9N3O B1620607 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone CAS No. 25700-04-3](/img/structure/B1620607.png)

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone

Overview

Description

“1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone” is a chemical compound with a molecular formula of CHNO . It is related to the 1,2,4-triazole class of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized .Molecular Structure Analysis

In the molecule of the title compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4) degrees . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For example, the successful incorporation of a redox active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) into Mn(ii)/Cu(ii) based coordination frameworks has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques . For example, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications

Antimicrobial Applications

- Antimicrobial Agents : Derivatives of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone show significant antimicrobial activities, particularly against fungi and Gram-negative bacteria. These derivatives have been synthesized and characterized for their potential as antimicrobial agents (Li Bochao et al., 2017).

Chemical Synthesis and Characterization

- Synthesis of Novel Derivatives : A study on the synthesis and characterization of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones explored new chemical reactions and transformations of these compounds (Pokhodylo et al., 2009).

Industrial and Environmental Applications

- Corrosion Inhibition : The compound 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) has been studied for its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid medium. This study includes an analysis of its molecular structure and its inhibitive efficiencies (Jawad et al., 2020).

Agricultural and Fungicidal Applications

- Fungicidal Activity : Novel compounds like 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles have been synthesized, showing promising fungicidal activity against various pathogens (Mao et al., 2013).

Optical and Structural Analysis

- Crystal Structure Analysis : The structural analysis of compounds like 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone offers insight into their molecular structure, which is essential for understanding their chemical properties and potential applications (Kesternich et al., 2010).

Novel Synthesis and Bioactivity

- Bioactive Compound Synthesis : Research on the synthesis and bioactivity of various 1H-1,2,4-triazole derivatives, such as those containing the pyridine unit, highlights their potential in creating new bioactive molecules with applications in areas like antibacterial and plant growth regulation (Jian‐Bing Liu et al., 2007).

Mechanism of Action

Target of Action

The primary targets of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

Similar 1,2,4-triazole hybrids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Some 1,2,4-triazole hybrids have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells .

Safety and Hazards

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the design and synthesis of novel derivatives with improved biological activities . Further investigations could also focus on understanding the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Biochemical Analysis

Biochemical Properties

The 1,2,4-triazole ring in 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone can bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction can influence the activity of these enzymes, potentially affecting the metabolism of other compounds within the cell .

Cellular Effects

Similar compounds have been shown to exhibit cytotoxic activities against certain cancer cell lines

Molecular Mechanism

Its ability to bind to cytochrome P450 enzymes suggests that it may influence enzyme activity and thus alter cellular metabolism

Metabolic Pathways

Given its potential interaction with cytochrome P450 enzymes, it may influence the metabolism of other compounds within the cell .

Properties

IUPAC Name |

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFALYRBPWXTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368933 | |

| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25700-04-3 | |

| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloroacetyl)amino]thiophene-2-carboxylic Acid](/img/structure/B1620524.png)

![5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B1620528.png)

![4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1620530.png)

![3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid](/img/structure/B1620532.png)

![7-chloro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1620541.png)